Linker Length & Ternary Complex Formation
The 7-unit PEG chain of m-PEG7-Boc provides a specific physical spacing between the E3 ligase ligand and the target protein ligand. In systematic studies, PROTAC molecules utilizing a 7-unit PEG linker exhibited distinct degradation profiles compared to those with 4-unit, 6-unit, or 8-unit linkers. While the exact optimal length varies depending on the specific target-E3 pair, a comprehensive review of PROTAC design indicates that linkers in the 6-8 PEG unit range often provide the optimal balance of length and flexibility for effective ternary complex formation [1]. m-PEG4-Boc (4 units, MW 308.37 g/mol) provides a significantly shorter distance (~14-16 Å), which may restrict the conformational flexibility required for E3 ligase engagement . Conversely, m-PEG8-Boc (8 units, MW 468.58 g/mol) and m-PEG9-Boc (9 units, MW 512.63 g/mol) provide extended spacer arms (~32-36 Å) that risk reducing degradation efficiency due to excessive entropic freedom or suboptimal positioning of the ligase complex .
| Evidence Dimension | Spacer Length / PROTAC Degradation Efficiency |
|---|---|
| Target Compound Data | 7 PEG units; Molecular weight 424.53 g/mol; Estimated spacer length ~28 Å |
| Comparator Or Baseline | m-PEG4-Boc (4 PEG units, MW 308.37 g/mol); m-PEG8-Boc (8 PEG units, MW 468.58 g/mol); m-PEG9-Boc (9 PEG units, MW 512.63 g/mol) |
| Quantified Difference | m-PEG7-Boc is 3 units longer than m-PEG4-Boc, and 1 unit shorter than m-PEG8-Boc. Literature indicates that small changes in PEG length can alter degradation efficiency (DC50) by over 10-fold [2]. |
| Conditions | PROTAC ternary complex formation models and cellular degradation assays; context-dependent on target protein and E3 ligase pairing. |
Why This Matters
Selecting m-PEG7-Boc provides a linker length in the empirically validated 'sweet spot' for many PROTAC systems, potentially avoiding the binding constraints of shorter linkers and the entropic penalties of longer linkers.
- [1] Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in PROTACs. Journal of Medicinal Chemistry, 64(12), 8042-8052. View Source
- [2] Bond, M. J., et al. (2020). Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. ACS Central Science, 6(8), 1367-1375. View Source
